molecular formula C16H12ClN3OS B2524934 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide CAS No. 392241-84-8

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Cat. No.: B2524934
CAS No.: 392241-84-8
M. Wt: 329.8
InChI Key: QVHPFEFFYVOUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a phenylacetamide moiety. The synthesis involves coupling 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with substituted acetic acid derivatives under reflux conditions in the presence of triethylamine (TEA) as a catalyst .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c17-13-8-6-12(7-9-13)15-19-20-16(22-15)18-14(21)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHPFEFFYVOUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with thiosemicarbazide under acidic conditions to yield the thiadiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that thiadiazole derivatives can inhibit the growth of various cancer cell lines. For instance, treatment with this compound has demonstrated significant anti-proliferative effects on lymphoma B P493 cells both in vitro and in xenograft models .
  • Antimicrobial Properties : The compound exhibits notable antimicrobial activity against a range of pathogens. In vitro assays have indicated its effectiveness against bacterial strains, suggesting potential for development as an antimicrobial agent .

Pharmacology

The mechanism of action involves the compound's interaction with specific molecular targets, potentially acting as an enzyme inhibitor or modulating biological pathways. This can lead to various therapeutic effects such as:

  • Inhibition of Cell Proliferation : The compound has been shown to decrease the viability of multiple cancer cell lines including breast, prostate, and lung cancers .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation in tissue models, indicating potential use in treating inflammatory diseases.

Material Science

Due to its unique chemical structure, this compound is being explored for applications in developing new materials with specialized properties:

  • Conductivity and Fluorescence : Research indicates that compounds with thiadiazole rings can be used to create materials with enhanced electrical conductivity and fluorescence properties.

Data Table: Summary of Biological Activities

Activity TypeCell Lines/PathogensEffectReference
AnticancerLymphoma B P493Significant growth inhibition
AntimicrobialVarious bacterial strainsNotable antimicrobial effect
Anti-inflammatoryTissue modelsReduction in inflammation

Case Study 1: Anticancer Efficacy

A study published in PMC investigated the anticancer properties of this compound. The results indicated that at a concentration of 20 μM, the compound significantly attenuated the growth of lymphoma B P493 cells both in vitro and in mouse xenograft models. This suggests promising potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

Research conducted on various thiadiazole derivatives highlighted the antimicrobial efficacy of this compound against several pathogenic bacteria. The results showed a marked decrease in microbial viability upon treatment with the compound .

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes or proteins involved in microbial and cancer cell proliferation. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, disrupting normal cellular functions and leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Thiadiazole-Based Acetamides

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents on Thiadiazole Core Molecular Formula Molecular Weight Notable Features Reference
Target Compound 5-(4-ClPh), 2-(PhCH2CO-) C16H12ClN3OS 329.80 Anticancer activity (in vitro studies)
2-(4-Chlorophenoxy)-N-[5-((4-CF3Bz)S)-1,3,4-thiadiazol-2-yl]acetamide 5-((4-CF3Bz)S), 2-(4-ClPhOCH2CO-) C17H12ClF3N2O2S2 440.87 Enhanced lipophilicity (CF3 group)
N-[5-(4-ClPh)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide 5-(4-ClPh), 2-(thiophen-2-yl-CH2CO-) C14H10ClN3OS2 335.83 Heteroaromatic substitution
2-(4-ClPh)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide 5-(methoxymethyl), 2-(4-ClPhCH2CO-) C12H12ClN3O2S 297.76 Improved solubility (methoxymethyl)
N-{5-[(4-ClBz)SO2]-1,3,4-thiadiazol-2-yl}-2-(4-MeOPh)acetamide 5-((4-ClBz)SO2), 2-(4-MeOPhCH2CO-) C18H16ClN3O4S2 437.90 Sulfonyl group for stability

Key Observations :

  • Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound is a common feature in analogs (e.g., ), enhancing electrophilicity and receptor binding. The trifluoromethyl (CF3) group in further increases lipophilicity, which may improve membrane permeability.
  • Solubility Enhancements : Methoxymethyl () and sulfonyl () substituents improve aqueous solubility, critical for pharmacokinetics.

Thiadiazole vs. Thiazole-Based Analogs

Table 2: Comparison with Thiazole Derivatives
Compound Name Core Heterocycle Substituents Molecular Weight Biological Relevance Reference
2-(3,4-DiClPh)-N-(1,3-thiazol-2-yl)acetamide Thiazole 2-(3,4-DiClPhCH2CO-) 287.16 Structural mimic of benzylpenicillin
N-[5-(BzNH)-1,3,4-thiadiazol-2-yl]-2-PhCH2CO- Thiadiazole 5-(BzNH), 2-(PhCH2CO-) 323.38 Industry use (limited bioactivity)

Key Observations :

  • Antibacterial Potential: Thiazole-based analogs () show structural similarity to benzylpenicillin, suggesting antibacterial mechanisms, whereas thiadiazole derivatives are more explored for anticancer applications .

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in agriculture.

  • IUPAC Name : this compound
  • Molecular Formula : C13H12ClN3OS
  • Molecular Weight : 295.79 g/mol
  • CAS Number : 312943-45-6
PropertyValue
Molecular FormulaC13H12ClN3OS
Molecular Weight295.79 g/mol
IUPAC NameThis compound
CAS Number312943-45-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a series of derivatives based on the thiadiazole scaffold have been synthesized and evaluated for their cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer).

In Vitro Studies

  • Cytotoxicity Assays :
    • The compound exhibited significant cytotoxic effects with IC50 values indicating potent activity against MCF-7 and HepG2 cell lines.
    • A selectivity study showed that the compound selectively targeted cancer cells while sparing normal cells.
  • Mechanism of Action :
    • Treatment with this compound resulted in cell cycle arrest at the S and G2/M phases.
    • The compound induced apoptosis as evidenced by an increase in the Bax/Bcl-2 ratio and activation of caspase 9 in treated cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Various studies have shown that thiadiazole derivatives can exhibit significant activity against a range of bacterial and fungal pathogens.

Key Findings

  • Bacterial Inhibition :
    • The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
    • It showed a mechanism of action that involves disrupting bacterial cell wall synthesis.
  • Fungal Activity :
    • In vitro tests indicated that this compound has antifungal properties against common strains such as Candida albicans.

Agricultural Applications

Given its biological activity, this compound is also being explored for potential use in agriculture as a pesticide or herbicide . Its ability to inhibit specific biological targets makes it a candidate for developing new agrochemicals.

Research Insights

  • Pesticidal Activity :
    • Preliminary studies suggest that the compound can effectively control pest populations by targeting their metabolic pathways.
  • Herbicidal Properties :
    • Research indicates that it may inhibit weed growth through similar mechanisms observed in its anticancer activity.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on MCF-7 Cells :
    • Researchers synthesized various derivatives and found that modifications to the thiadiazole ring enhanced cytotoxicity significantly compared to the parent compound .
  • In Vivo Studies :
    • An in vivo study demonstrated the targeting ability of one derivative in tumor-bearing mice models, confirming its potential as an effective anticancer agent .

Q & A

Q. What are the optimal synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide?

  • Methodology : The synthesis typically involves two key steps:

Thiadiazole core formation : Start with 4-chlorobenzoic acid derivatives. Convert to hydrazides, followed by cyclization with agents like POCl₃ or CS₂ under acidic/basic conditions to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol .

Acylation : React the thiadiazole intermediate with 2-phenylacetyl chloride in anhydrous benzene or DMF, using triethylamine (TEA) as a catalyst. Reflux for 16–20 hours under inert atmosphere to ensure complete reaction .

  • Table 1 : Key Reaction Parameters
StepReagents/ConditionsYield Optimization Factors
CyclizationPOCl₃, 90°C, 3 hpH control (8–9), recrystallization from ethanol/water
AcylationDry benzene, TEA, reflux (16–20 h)Stoichiometric ratio (1:1.2 thiadiazole:acyl chloride), inert atmosphere

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 358.03) .
  • X-ray Crystallography : Use SHELXL (via SHELX suite) for single-crystal refinement. Critical for resolving stereochemical ambiguities and validating thiadiazole-acetamide connectivity .

Q. How should researchers design initial biological activity screenings for this compound?

  • Methodology :
  • Anticancer Screening : Use MTT assays against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. Compare IC₅₀ values with cisplatin controls .
  • Antimicrobial Testing : Employ agar diffusion against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values <50 µg/mL indicate promising activity .
  • Table 2 : Representative Bioactivity Data
Assay TypeCell Line/StrainObserved Activity (IC₅₀/MIC)Reference
CytotoxicityHeLaIC₅₀ = 12.3 µM
AntibacterialS. aureusMIC = 25 µg/mL

Advanced Research Questions

Q. What strategies can resolve low yields in the acylation step during synthesis?

  • Methodology :
  • Solvent Optimization : Replace benzene with DMF to enhance solubility of the thiadiazole intermediate .
  • Coupling Agents : Use EDCI/HOBt to activate the carboxyl group, improving acylation efficiency (yields >75%) .
  • Microwave-Assisted Synthesis : Reduce reaction time to 2–4 hours while maintaining yields (~70%) .

Q. How can molecular docking studies elucidate the mechanism of action for observed anticancer activity?

  • Methodology :
  • Target Selection : Prioritize kinases (e.g., EGFR or Aurora B) based on structural analogs .
  • Docking Software : Use AutoDock Vina with parameters: grid size = 60 ų, exhaustiveness = 20. Validate poses with MD simulations (NAMD, 100 ns) to assess binding stability .
  • Key Interactions : Look for hydrogen bonds between the acetamide carbonyl and kinase active-site residues (e.g., Lys745 in EGFR) .

Q. How to address contradictory cytotoxicity results across different cancer cell lines?

  • Methodology :
  • Cell Line Profiling : Test against panels (e.g., NCI-60) to identify selectivity patterns.
  • Purity Analysis : Re-characterize batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
  • Apoptosis Assays : Perform Annexin V/PI staining to confirm mechanism consistency across cell types .

Q. What computational methods predict physicochemical properties affecting bioavailability?

  • Methodology :
  • ADMET Prediction : Use SwissADME to calculate LogP (~3.2) and topological polar surface area (TPSA ~85 Ų), indicating moderate permeability .
  • Solubility Modeling : Employ COSMO-RS to optimize formulations (e.g., PEG-400 enhances aqueous solubility by 40%) .

Q. How to optimize crystallization conditions for X-ray diffraction studies?

  • Methodology :
  • Solvent Screening : Test ethanol/water (1:1) or DMSO/ether diffusion for single-crystal growth .
  • SHELX Refinement : Use SHELXL-2018 for anisotropic displacement parameters. Key metrics: R1 < 0.05, wR2 < 0.12 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.